molecular formula C10H12ClNO4S B13761547 Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester CAS No. 2374-89-2

Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester

Cat. No.: B13761547
CAS No.: 2374-89-2
M. Wt: 277.73 g/mol
InChI Key: UCUUOTCLCHPTTJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester is a chemical compound with the molecular formula C10H12ClNO4S It is known for its unique structural features, which include a benzoic acid core substituted with chlorine, sulfamoyl, and isopropyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester typically involves the esterification of 2-chloro-6-sulfamoylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The sulfamoyl group can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acid derivatives.

    Hydrolysis: The major product is 2-chloro-6-sulfamoylbenzoic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The chlorine and sulfamoyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-chloro-6-sulfamoyl-: Lacks the isopropyl ester group, making it less lipophilic.

    Benzoic acid, 2-chloro-4-sulfamoyl-, isopropyl ester: Differently substituted, affecting its chemical and biological properties.

Uniqueness

Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the isopropyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

CAS No.

2374-89-2

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

propan-2-yl 2-chloro-6-sulfamoylbenzoate

InChI

InChI=1S/C10H12ClNO4S/c1-6(2)16-10(13)9-7(11)4-3-5-8(9)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

UCUUOTCLCHPTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N

Origin of Product

United States

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